molecular formula C10H15N5O13P3Ru B12695363 Ru-Atp CAS No. 134981-39-8

Ru-Atp

Cat. No.: B12695363
CAS No.: 134981-39-8
M. Wt: 607.2 g/mol
InChI Key: RHMVJWLYAIAOLI-MCDZGGTQSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ru-Atp involves the coordination of ruthenium with polypyridyl ligands. A common method includes the reaction of ruthenium trichloride with polypyridyl ligands in the presence of a reducing agent under reflux conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ru-Atp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state complexes .

Scientific Research Applications

Ru-Atp has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ru-Atp exerts its effects involves its interaction with mitochondrial ATP synthase. This compound accumulates in the mitochondria, impairing mitochondrial functions and inducing processes such as mitophagy and ferroptosis. This leads to the selective death of cancer cells. The molecular targets include ATP synthase and various proteins involved in mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ru-Atp stands out due to its high aqueous solubility, suitable lipophilicity, and selective activity against cancer cells. Unlike cisplatin, which has significant side effects, this compound shows higher biocompatibility and selectivity, making it a promising candidate for further development .

Properties

CAS No.

134981-39-8

Molecular Formula

C10H15N5O13P3Ru

Molecular Weight

607.2 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;ruthenium(1+)

InChI

InChI=1S/C10H16N5O13P3.Ru/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

InChI Key

RHMVJWLYAIAOLI-MCDZGGTQSA-M

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Ru+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Ru+]

Origin of Product

United States

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